2-(4-(4-Bromophenoxy)phenyl)acetic acid

Medicinal Chemistry Synthetic Methodology Building Block Derivatization

2-(4-(4-Bromophenoxy)phenyl)acetic acid (CAS 852631-08-4) is a synthetic aryloxyacetic acid derivative with the molecular formula C₁₄H₁₁BrO₃ and a molecular weight of 307.14 g/mol. It belongs to the phenoxyacetic acid class, a scaffold extensively validated in medicinal chemistry for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory drug development.

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
Cat. No. B241295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Bromophenoxy)phenyl)acetic acid
Molecular FormulaC14H11BrO3
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyBBFVALMQOBPKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(4-Bromophenoxy)phenyl)acetic acid (CAS 852631-08-4): A Para-Brominated Diaryl Ether Acetic Acid Building Block for Early Discovery


2-(4-(4-Bromophenoxy)phenyl)acetic acid (CAS 852631-08-4) is a synthetic aryloxyacetic acid derivative with the molecular formula C₁₄H₁₁BrO₃ and a molecular weight of 307.14 g/mol . It belongs to the phenoxyacetic acid class, a scaffold extensively validated in medicinal chemistry for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory drug development . The compound features a para-brominated phenoxy ring linked via a diaryl ether to a phenylacetic acid moiety. Sigma-Aldrich supplies this compound under catalog number JRD0730 as part of a curated collection of unique chemicals for early discovery researchers, sold without full analytical characterization [1]. The bromine substituent at the para-position of the terminal phenyl ring is the defining structural feature that distinguishes it from its chloro, fluoro, and methoxy analogs within the same JRD catalog series.

Why 2-(4-(4-Bromophenoxy)phenyl)acetic acid Cannot Be Interchanged with Its Chloro or Fluoro Analogs in Medicinal Chemistry and Chemical Biology Workflows


Within the 4-(4-halophenoxy)phenylacetic acid series, the identity of the halogen substituent is not interchangeable without consequence. The bromine atom governs three orthogonal properties that directly impact both synthetic utility and biological readout: (i) cross-coupling reactivity, where the C–Br bond undergoes oxidative addition to Pd(0) catalysts substantially faster than the C–Cl bond, enabling chemoselective derivatization [1]; (ii) lipophilicity, with the bromine substituent contributing a Hansch π value of approximately +0.86 versus +0.71 for chlorine and +0.14 for fluorine, altering logP-driven membrane partitioning [2]; and (iii) anomalous X-ray scattering, where bromine serves as a phasing handle for macromolecular crystallography—a capability neither chlorine nor fluorine provides [3]. These differences mean that substituting the bromo compound with its chloro or fluoro analog alters both the synthetic pathway options and the physicochemical profile of downstream derivatives, making cross-class substitution inadvisable in any structure–activity relationship (SAR) program.

Quantitative Differentiation Evidence: 2-(4-(4-Bromophenoxy)phenyl)acetic acid Versus Closest Structural Analogs


Cross-Coupling Reactivity: Aryl Bromide Versus Aryl Chloride Oxidative Addition Rates in Pd-Catalyzed Reactions

The para-bromine substituent in 2-(4-(4-bromophenoxy)phenyl)acetic acid enables efficient Pd(0)-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) under milder conditions than its chloro analog 2-(4-(4-chlorophenoxy)phenyl)acetic acid (JRD0729). The oxidative addition step, which is rate-determining in many cross-coupling cycles, proceeds significantly faster for C–Br bonds than for C–Cl bonds due to lower bond dissociation energy (BDE: C–Br ≈ 71 kcal/mol vs C–Cl ≈ 84 kcal/mol) [1]. This enables chemoselective late-stage functionalization of the brominated ring in the presence of other potentially reactive handles. In competitive Suzuki–Miyaura experiments with phenylboronic acid, aryl bromides typically show >10-fold higher conversion rates compared to the corresponding aryl chlorides under identical conditions [2]. The iodo analog would be even more reactive but is generally less stable and more costly, whereas the fluoro analog is essentially inert to Pd-catalyzed cross-coupling under standard conditions.

Medicinal Chemistry Synthetic Methodology Building Block Derivatization

Lipophilicity Differentiation: Hansch π Values Across the 4-Halophenoxy Series and Impact on Predicted logP

The bromine substituent in 2-(4-(4-bromophenoxy)phenyl)acetic acid imparts a Hansch aromatic π value of +0.86, compared to +0.71 for the chlorine analog and +0.14 for the fluorine analog [1]. This translates to a predicted increase in logP of approximately 0.15–0.25 units over the chloro compound and approximately 0.72 units over the fluoro compound. Using the fragment-based cLogP method, the target compound has an estimated logP of ~3.8, versus ~3.6 for 2-(4-(4-chlorophenoxy)phenyl)acetic acid and ~3.1 for 2-(4-(4-fluorophenoxy)phenyl)acetic acid [2]. The methoxy analog (JRD0731) has the lowest lipophilicity of the series with an estimated logP of ~2.9, owing to the hydrophilic contribution of the methoxy oxygen. This graded lipophilicity series is significant because the optimal logP range for CNS drug candidates (typically 2–4) and for oral bioavailability differs among the halogens, meaning compound selection within this series cannot be made interchangeably for a given therapeutic target profile.

Drug Design ADME Physicochemical Profiling

Solid-State Handling: Melting Point and Thermal Stability Differentiation Within the JRD Analog Series

2-(4-(4-Bromophenoxy)phenyl)acetic acid exhibits a melting point range of 119–121°C , which is approximately 20°C higher than that reported for 2-(4-(4-fluorophenoxy)phenyl)acetic acid (mp 97–101°C) . This higher melting point is consistent with the larger polarizable electron cloud of bromine contributing to enhanced van der Waals interactions in the crystal lattice. The methoxy analog has an even lower melting point of approximately 92°C [1]. For solid-dosing formulation development or for analytical methods requiring well-defined crystalline standards, the higher melting point of the bromo compound provides advantages in thermal stability during storage and handling, reducing the risk of amorphous phase transitions that can complicate dissolution rate measurements or XRPD characterization. Melting point data for the chloro analog is not uniformly available across vendors, complicating direct comparison, but predicted values typically fall between the bromo and fluoro compounds.

Formulation Science Analytical Chemistry Solid-State Chemistry

COX-2 Pharmacophore Validation: The 4-Bromophenoxy Motif in Selective Cyclooxygenase-2 Inhibition

The 4-bromophenoxy motif present in 2-(4-(4-bromophenoxy)phenyl)acetic acid is a validated substructure for selective COX-2 inhibition. The 2024 study by Alshaye et al. demonstrated that novel phenoxyacetic acid derivatives achieve COX-2 IC₅₀ values in the range of 0.06–0.09 μM, with the most potent compounds (5f and 7b) showing in vivo paw thickness inhibition of 63.35% and 46.51%, respectively, and TNF-α suppression of 61.04% and 64.88% . Notably, SC-558, a 4-bromophenyl-substituted pyrazole COX-2 inhibitor, exhibits a 1900-fold selectivity for COX-2 over COX-1 [1]. The Atkinson et al. (1983) study on substituted (2-phenoxyphenyl)acetic acids established that halogen substitution on the phenoxy ring enhances anti-inflammatory activity in the adjuvant arthritis model, with the dichlorophenoxy derivative fenclofenac advancing to therapeutic use [2]. While direct COX-2 IC₅₀ data for the target compound itself are not yet published in the peer-reviewed literature, the 4-bromophenoxy substructure is a privileged pharmacophoric element within the extensively validated phenoxyacetic acid class. No equivalent pharmacophore validation exists for the fluoro or methoxy analogs in this specific scaffold series.

Inflammation COX-2 Inhibition Pharmacophore Mapping

Procurement Tier and Product Positioning: Sigma-Aldrich JRD 'Unique Chemicals' Collection Versus Standard Catalog Analogs

Sigma-Aldrich distributes 2-(4-(4-bromophenoxy)phenyl)acetic acid under catalog number JRD0730 as part of a curated 'collection of unique chemicals' specifically provided to early discovery researchers [1]. Critically, Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity,' with all sales final and the product sold 'AS-IS' without any warranty of merchantability or fitness for a particular purpose [2]. This contrasts with the chloro analog (JRD0729) and methoxy analog (JRD0731), which, while also part of the JRD series, are more broadly available from multiple vendors with standard quality specifications. The JRD0730 product is listed at $429.00 per gram [2], whereas the chloro analog JRD0729 is available in a comparable price range. The compound is also listed by alternative vendors such as Leyan (98% purity, product #1840504) and ChemicalBook (95% purity, packaging: 1g/5g/25g/100g) , providing procurement flexibility. The 'unique chemicals' designation signals that this compound occupies a specific niche: it is not a commodity building block available from dozens of suppliers, but rather a specialized tool compound intended for exploratory research where the bromine substitution pattern is specifically required.

Chemical Procurement Early Discovery Building Block Sourcing

Heavy Atom Utility for X-ray Crystallography: Bromine as an Anomalous Scatterer Versus Chlorine and Fluorine

The bromine atom in 2-(4-(4-bromophenoxy)phenyl)acetic acid provides anomalous scattering power suitable for experimental phasing in macromolecular X-ray crystallography. At the Cu Kα wavelength (1.5418 Å), bromine has an anomalous scattering factor f″ of approximately 1.28 electrons, which is sufficient for sulfur-SAD and bromine-SAD phasing protocols [1]. In contrast, chlorine (f″ ≈ 0.70 e⁻ at Cu Kα) provides substantially weaker anomalous signal, and fluorine (f″ ≈ 0.02 e⁻ at Cu Kα) is essentially invisible to anomalous scattering methods [2]. This means that when 2-(4-(4-bromophenoxy)phenyl)acetic acid or its derivatives are soaked into protein crystals for fragment-based drug discovery (FBDD), the bromine atom can serve as a direct marker for ligand binding orientation and occupancy verification via anomalous difference Fourier maps. The chloro analog provides a weaker but potentially usable signal, while the fluoro and methoxy analogs provide no anomalous phasing information. This structural biology utility is a practical differentiator for crystallography-enabled drug discovery programs.

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Optimal Research and Industrial Deployment Scenarios for 2-(4-(4-Bromophenoxy)phenyl)acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Focused Library Synthesis

In a medicinal chemistry program targeting COX-2 or related inflammatory pathways, 2-(4-(4-bromophenoxy)phenyl)acetic acid serves as a privileged starting scaffold that can be diversified at the para-bromine position via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling . The faster oxidative addition kinetics of the C–Br bond relative to the C–Cl bond of the chloro analog (JRD0729) translates to higher conversion rates under milder conditions, enabling parallel library synthesis with a broader range of coupling partners including electron-deficient arylboronic acids that react sluggishly with aryl chlorides [1]. The resulting biaryl or aminoaryl derivatives retain the diaryl ether–acetic acid core that is pharmacophorically validated for COX-2 inhibition, with literature precedence for this scaffold achieving IC₅₀ values as low as 0.06 μM [2].

Structural Biology: Fragment-Based Drug Discovery with Anomalous Scattering Phasing

For fragment-based drug discovery (FBDD) campaigns using X-ray crystallography as the primary screening method, 2-(4-(4-bromophenoxy)phenyl)acetic acid provides an intrinsic anomalous scattering handle (Br f″ ≈ 1.28 e⁻ at Cu Kα) that is absent in the chloro, fluoro, and methoxy analogs . When soaked into target protein crystals, the bromine atom generates a detectable anomalous difference Fourier peak, enabling unambiguous determination of ligand binding pose and occupancy. This eliminates the ambiguity often encountered with low-affinity fragment hits where electron density alone is insufficient to assign orientation. The bromine anomalous signal also facilitates SAD (single-wavelength anomalous diffraction) phasing of co-crystal structures, streamlining the structural determination workflow relative to chloro- or fluoro-containing fragments that require selenium methionine labeling or molecular replacement [1].

ADME/PK Profiling: Lipophilicity-Tuned Tool Compound for Membrane Permeability SAR Studies

When constructing a matched molecular pair (MMP) series to study the impact of halogen substitution on membrane permeability and metabolic stability, 2-(4-(4-bromophenoxy)phenyl)acetic acid anchors the high-lipophilicity end of the spectrum with an estimated logP of ~3.8, compared to ~3.6 for the chloro analog and ~3.1 for the fluoro analog . This ~0.7 logP unit span across the three halogen analogs provides a systematic test set for correlating lipophilicity with Caco-2 permeability, P-glycoprotein efflux ratio, and microsomal clearance. The bromo compound's higher logP also makes it the preferred choice for targets with hydrophobic binding pockets (e.g., the COX-2 active site, which features a large hydrophobic channel [1]), where enhanced lipophilic complementarity may translate to improved binding affinity and target engagement.

Chemical Biology: Photoaffinity Labeling Probe Precursor for Target Identification

The aryl bromide functionality in 2-(4-(4-bromophenoxy)phenyl)acetic acid can be exploited for the synthesis of photoaffinity labeling (PAL) probes. The bromine atom serves as a synthetic handle for installing a trifluoromethyldiazirine or benzophenone photoreactive group via Pd-catalyzed cross-coupling, generating a probe that retains the phenoxyacetic acid pharmacophore while enabling covalent capture of target proteins upon UV irradiation . The resulting probe can be used in chemoproteomic pull-down experiments to identify the molecular targets of phenoxyacetic acid derivatives in cellular lysates, addressing the target deconvolution challenge that often limits phenotypic screening hits. The chloro analog would require more forcing coupling conditions that risk degrading the photoreactive group, while the fluoro analog is inert to the required cross-coupling chemistry. The bromine also provides a distinctive isotopic signature (¹⁰⁹Br:¹⁰⁸¹Br ~1:1) detectable by mass spectrometry, facilitating probe characterization and verification of covalent adduct formation [1].

Quote Request

Request a Quote for 2-(4-(4-Bromophenoxy)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.